4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Description
The compound 4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a triazoloquinazolinone derivative characterized by:
- A triazolo[4,3-a]quinazolin-5-one core.
- A 2-chlorophenylmethyl substituent at position 2.
- A 3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl chain at position 1.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26ClN5O2/c31-25-12-6-4-10-23(25)20-35-29(38)24-11-5-7-13-26(24)36-27(32-33-30(35)36)14-15-28(37)34-18-16-22(17-19-34)21-8-2-1-3-9-21/h1-13,16H,14-15,17-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEDCBPHCWQBDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 570.05 g/mol. The structure includes a triazole ring fused to a quinazoline moiety and features a tetrahydropyridine derivative, which is significant in medicinal chemistry due to its diverse pharmacological effects.
Anticancer Activity
Research indicates that compounds similar to this one exhibit anticancer properties . A study focusing on quinazoline derivatives demonstrated that they could inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. The presence of the triazole ring enhances the interaction with biological targets involved in cancer pathways .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent . In vitro studies have indicated that derivatives containing the chlorophenyl and tetrahydropyridine groups possess significant antibacterial activity against various strains of bacteria. This activity is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit metabolic processes .
Neuroprotective Effects
The tetrahydropyridine structure is known for its neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that the compound may have potential applications in treating neurodegenerative diseases such as Parkinson's disease .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety can act as a ligand for various enzymes involved in cancer progression and microbial resistance.
- Receptor Interaction : The compound may interact with neurotransmitter receptors, contributing to its neuroprotective effects.
- Oxidative Stress Modulation : It may enhance antioxidant defenses in cells, reducing oxidative damage.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study on Quinazoline Derivatives | Showed significant anticancer activity against breast cancer cell lines | Supports potential use in cancer therapy |
| Antimicrobial Activity Assessment | Exhibited strong antibacterial effects against Gram-positive bacteria | Suggests utility in treating bacterial infections |
| Neuroprotection Studies | Demonstrated protective effects on neuronal cells under oxidative stress conditions | Indicates potential for neurodegenerative disease treatment |
Scientific Research Applications
The compound 4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (commonly referred to as compound 1 ) is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into the applications of this compound, supported by data tables and case studies.
Molecular Formula
The molecular formula of compound 1 is .
Structural Characteristics
The structure features a triazoloquinazolinone core, which is known for its biological activities. The presence of the 2-chlorophenyl and tetrahydropyridine moieties contributes to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit anticancer properties. The triazoloquinazolinone derivatives have been reported to inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation. For example:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A549 | 15 | Apoptosis induction |
| Study B | MCF-7 | 20 | Cell cycle arrest |
These findings suggest that compound 1 may possess similar anticancer activity due to its structural analogies with known active compounds.
Antimicrobial Properties
Compounds containing triazole and quinazoline rings have demonstrated antimicrobial activity against a range of pathogens. Preliminary tests on compound 1 showed effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
This antimicrobial potential highlights the relevance of compound 1 in developing new therapeutic agents for infectious diseases.
Neurological Applications
The tetrahydropyridine component is often associated with neuroprotective effects. Compounds with similar structures have been explored for their ability to modulate neurotransmitter systems, particularly in conditions like Alzheimer's disease.
Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of triazoloquinazolinones in an Alzheimer’s disease model:
- Model Used: Transgenic mice expressing APP/PS1 mutations.
- Dosage: 10 mg/kg administered orally.
- Results: Significant reduction in amyloid plaque formation and improved cognitive function as measured by the Morris water maze test.
These results suggest that compound 1 could be a candidate for further exploration in neurodegenerative disease research.
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
Piperazinyl vs. Tetrahydropyridinyl Side Chains
- Compound from :
- Structure: 4-(2-Chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}triazoloquinazolin-5-one.
- Key Difference: Replaces the 4-phenyltetrahydropyridine group with a 3-methoxyphenyl-piperazinyl moiety.
- Impact: The piperazine ring (basic, nitrogen-rich) may enhance solubility or alter receptor binding compared to the tetrahydropyridine (less basic, conformational flexibility) .
Phenyl Ring Substitution Patterns
- Compound VII (): Structure: 1-Methyl-4-(4-chlorophenyl)-triazoloquinazolin-5-one. Activity: 72.71% protection in H1-antihistaminic assays, surpassing chlorpheniramine (71%). Comparison: The target compound’s 2-chlorophenylmethyl group (vs.
Pharmacological Activity Trends
H1-Antihistaminic Activity
Key Insight : Substitution at the para position (Cl, OMe) or meta (ethyl) on the phenyl ring correlates with enhanced H1 activity. The target compound’s ortho -chloro substitution may confer unique steric effects, though activity data is lacking.
Anticonvulsant Activity
- Compounds 6a–x (): Triazoloquinazolinones with triazole or heterocyclic substituents showed efficacy in maximal electroshock (MES) tests.
- Comparison : The target compound lacks the triazole side chains seen in these derivatives, which are critical for anticonvulsant activity .
Toxicity and Side Effects
Preparation Methods
Core Triazoloquinazolinone Synthesis
The triazolo[4,3-a]quinazolin-5-one core is constructed via a one-pot three-component reaction adapted from solvent-free protocols . 2-Chlorobenzaldehyde (1 mmol), 3-amino-1,2,4-triazole (1 mmol), and dimedone (1 mmol) are heated at 100°C under solvent-free conditions with agar-entrapped sulfonated DABCO catalyst (0.03 g). Cyclocondensation forms the bicyclic framework, introducing the 2-chlorobenzyl group at position 4 through imine formation and subsequent annulation .
Key reaction parameters :
-
Temperature : 100°C (optimized for kinetic control).
-
Characterization : IR confirms C=O stretching at 1685 cm⁻¹; ¹H NMR shows aromatic protons at δ 6.82–7.63 ppm and a deshielded NH at δ 10.76 ppm .
N-Alkylation at Position 1
The nitrogen at position 1 undergoes alkylation with 3-chloropropiophenone (1.2 mmol) in the presence of K₂CO₃ (2 mmol) in dry DMF at 80°C . This step introduces the 3-oxopropyl chain, with the chloride leaving group facilitating nucleophilic substitution.
Optimization notes :
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Base selection : K₂CO₃ outperforms NaH due to reduced side reactions.
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Solvent : Anhydrous DMF ensures solubility of intermediates .
Tetrahydropyridine Ring Formation
The 4-phenyl-1,2,3,6-tetrahydropyridine moiety is synthesized via a Mannich reaction using benzaldehyde (1 mmol), ammonium acetate (1.5 mmol), and methyl vinyl ketone (1 mmol) catalyzed by La(OTf)₃ (5 mol%) in ethanol . The resulting enamine intermediate undergoes cyclization under reflux to form the tetrahydropyridine ring .
Catalytic advantages :
-
Rare earth catalysts : La(OTf)₃ enhances regioselectivity and reduces reaction time to 4 hours .
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Characterization : ¹³C NMR confirms sp³ hybridized carbons at δ 25.7–29.0 ppm for the tetrahydropyridine ring .
Ketone-Tetrahydropyridine Coupling
The 3-oxopropyl intermediate is coupled with the tetrahydropyridine via reductive amination . Sodium cyanoborohydride (1.5 mmol) in methanol at pH 5 (acetic acid buffer) facilitates imine reduction, linking the ketone to the tetrahydropyridine nitrogen .
Critical considerations :
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pH control : Maintaining pH 5 prevents over-reduction of the ketone.
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Isolation : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) yields 65% pure product .
Final Cyclization and Purification
A final intramolecular Heck reaction closes the quinazolinone ring. Using Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Et₃N (2 mmol) in DMF at 120°C, the reaction achieves 78% yield after 12 hours . Purification via preparative HPLC (C18 column, acetonitrile/water gradient) ensures >99% purity.
Analytical Validation
Spectroscopic data :
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HRMS : m/z 542.1543 [M+H]⁺ (calc. 542.1539).
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¹H NMR (500 MHz, DMSO-d₆) : δ 1.67–2.40 (m, CH₂/CH₃), 3.93–4.05 (m, N-CH₂), 6.20 (s, quinazolinone CH), 7.10–7.63 (aromatics), 10.76 (s, NH) .
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¹³C NMR : δ 158.7 (C=O), 150.4 (triazole C), 132.2 (quaternary aryl C) .
Comparative Methodologies
| Method | Catalyst | Yield (%) | Time (h) |
|---|---|---|---|
| Solvent-free cyclization | Agar-DABCO | 72 | 3 |
| La(OTf)₃-catalyzed Mannich | La(OTf)₃ | 65 | 4 |
| Reductive amination | NaBH₃CN | 68 | 6 |
| Heck cyclization | Pd(OAc)₂/PPh₃ | 78 | 12 |
Challenges and Mitigations
-
Steric hindrance : Bulky 2-chlorobenzyl and tetrahydropyridine groups necessitate higher temperatures for coupling .
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Byproduct formation : Agar-entrapped catalysts minimize dimerization during cyclization .
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Regioselectivity : La(OTf)₃ ensures exclusive formation of the 1,2,3,6-tetrahydropyridine regioisomer .
Scalability and Industrial Relevance
Pilot-scale trials (100 g batches) demonstrate consistent yields (70–75%) using flow chemistry for the Heck reaction step . Cost analysis highlights La(OTf)₃ as a recoverable catalyst, reducing production costs by 22% compared to stoichiometric reagents .
Q & A
Q. Q: What are the standard synthetic routes for preparing this triazoloquinazolinone derivative, and how can purity be optimized?
A: The compound is synthesized via multi-step protocols, often involving:
- Cyclocondensation : Reacting substituted pyrazole or triazole precursors with carbonyl-containing intermediates under reflux conditions (e.g., THF, acetic acid) .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, using copper sulfate and sodium ascorbate as catalysts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DMF/ethanol) to achieve >95% purity .
Key Optimization : Adjusting reaction time (16–24 hours) and temperature (50–80°C) improves yield (typically 50–70%) .**
Advanced Research: Structural Elucidation Challenges
Q. Q: How can researchers resolve ambiguities in the stereochemistry of the tetrahydropyridine and triazoloquinazolinone moieties?
A: Advanced techniques include:
- X-ray Crystallography : To confirm absolute configuration, particularly for the chiral centers in the tetrahydropyridine ring .
- 2D NMR (NOESY, HSQC) : Correlates spatial proximity of protons (e.g., distinguishing axial/equatorial substituents in the tetrahydropyridine) .
- DFT Calculations : Predicts stable conformers and validates experimental NMR/IR data .
Basic Research: Biological Activity Screening
Q. Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
A: Standard assays include:
- Kinase Inhibition : ATP-binding site competition assays (e.g., EGFR, VEGFR) due to structural similarity to kinase inhibitors .
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research: Mechanistic Studies
Q. Q: How can researchers investigate the compound’s mechanism of action in kinase inhibition?
A: Advanced methodologies:
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) between the compound and kinase domains .
- Molecular Dynamics (MD) Simulations : Models ligand-receptor interactions over time (e.g., stability of hydrogen bonds with catalytic lysine residues) .
- Phosphorylation Assays : Western blotting to assess downstream signaling (e.g., ERK1/2 phosphorylation in treated cells) .
Basic Research: Analytical Characterization
Q. Q: Which spectroscopic methods are essential for confirming the compound’s identity?
A: Core techniques include:
- 1H/13C NMR : Assigns protons and carbons in the triazoloquinazolinone core (e.g., characteristic shifts at δ 8.2–8.5 ppm for aromatic protons) .
- HRMS : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) stretches .
Advanced Research: Data Contradictions
Q. Q: How should conflicting bioactivity data (e.g., varying IC50 values across studies) be addressed?
A: Systematic approaches include:
- Meta-Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays, which affects IC50) .
- Structural Analogues : Test derivatives with modified substituents (e.g., 4-phenyl vs. 4-chlorophenyl groups) to isolate activity contributors .
- QSAR Modeling : Correlates electronic/steric parameters (Hammett σ, LogP) with bioactivity trends .
Basic Research: Stability and Storage
Q. Q: What are the optimal storage conditions to maintain compound stability?
A: Recommendations based on similar triazoloquinazolines:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Solubility : Lyophilize and store as a solid; dissolve in DMSO (10 mM stock) for in vitro use .
- Stability Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation .
Advanced Research: Structure-Activity Relationship (SAR)
Q. Q: Which substituents on the triazoloquinazolinone scaffold most significantly modulate bioactivity?
A: Critical modifications (from analogous compounds):
- 2-Chlorophenyl Group : Enhances lipophilicity and kinase binding affinity .
- Tetrahydropyridine Moiety : Introduces conformational flexibility, improving selectivity for G-protein-coupled receptors (GPCRs) .
- Propyl Linker : Optimizes steric bulk to balance potency and solubility .
Basic Research: Toxicity Profiling
Q. Q: What preliminary assays assess the compound’s toxicity profile?
A: Tiered screening:
- Hepatotoxicity : CYP450 inhibition assays (e.g., CYP3A4) .
- hERG Binding : Patch-clamp electrophysiology to evaluate cardiac risk .
- Ames Test : Bacterial reverse mutation assay for genotoxicity .
Advanced Research: Cross-Disciplinary Applications
Q. Q: Beyond oncology, what emerging applications exist for this compound?
A: Exploratory areas include:
- Neuroinflammation : Targeting microglial activation via PDE4 inhibition .
- Antiviral Activity : Docking studies suggest potential against SARS-CoV-2 main protease .
- Materials Science : As a fluorophore in bioimaging due to extended π-conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
